molecular formula C10H12BrNO3 B1409381 6-Bromo-3-butoxypyridine-2-carboxylic acid CAS No. 1823407-99-3

6-Bromo-3-butoxypyridine-2-carboxylic acid

Cat. No.: B1409381
CAS No.: 1823407-99-3
M. Wt: 274.11 g/mol
InChI Key: RONJFPYLTDEIFL-UHFFFAOYSA-N
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Description

6-Bromo-3-butoxypyridine-2-carboxylic acid is a pyridine derivative featuring a bromine atom at position 6, a butoxy group at position 3, and a carboxylic acid moiety at position 2. The butoxy substituent enhances lipophilicity, which may improve bioavailability compared to shorter alkoxy analogs, while the bromine atom offers a handle for further functionalization via cross-coupling reactions .

Properties

IUPAC Name

6-bromo-3-butoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-2-3-6-15-7-4-5-8(11)12-9(7)10(13)14/h4-5H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONJFPYLTDEIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(N=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-butoxypyridine-2-carboxylic acid typically involves the bromination of 3-butoxypyridine-2-carboxylic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 6th position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-butoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-butoxypyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions involving pyridine derivatives.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-butoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the butoxy group can participate in various chemical interactions, influencing the reactivity and binding properties of the compound. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-bromo-3-butoxypyridine-2-carboxylic acid with key analogs, focusing on structural features, physicochemical properties, and applications.

Positional Isomers and Functional Group Variations

  • 6-Bromopicolinic Acid (6-Bromo-2-pyridinecarboxylic acid): Structure: Bromine at position 6, carboxylic acid at position 2. Key Differences: Lacks the 3-butoxy group, resulting in reduced lipophilicity. Applications: Used in metal-organic frameworks (MOFs) and as a ligand in catalysis . Molecular Weight: ~201.98 g/mol (calculated for C₆H₄BrNO₂) .
  • 5-Bromonicotinic Acid (5-Bromo-3-pyridinecarboxylic acid) :

    • Structure : Bromine at position 5, carboxylic acid at position 3.
    • Key Differences : Altered substitution pattern affects electronic properties and hydrogen-bonding capacity.
    • Applications : Explored in anti-tubercular drug development .

Substituent Effects: Alkoxy vs. Hydroxy/Methoxy Groups

  • 6-Bromo-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic Acid :

    • Structure : Hydroxy and oxo groups at positions 3 and 4, respectively.
    • Key Differences : The hydroxy group increases polarity, reducing membrane permeability compared to the butoxy analog.
    • Synthesis : Prepared via reflux with thionyl chloride, followed by reaction with methoxyamine .
    • Molecular Weight : 255.95 g/mol .
  • 6-Bromo-5-Methoxy-2-Pyridinecarboxylic Acid :

    • Structure : Methoxy group at position 5.
    • Key Differences : Smaller methoxy substituent reduces steric hindrance but decreases lipophilicity relative to butoxy.
    • Applications : Intermediate in agrochemical synthesis .

Halogenated Derivatives with Additional Substituents

  • 3-Bromo-6-chloropyridine-2-carboxylic Acid :

    • Structure : Bromine at position 3, chlorine at position 6.
    • Key Differences : Dual halogenation enhances electrophilicity, enabling diverse cross-coupling reactions.
    • Applications : Pharmaceutical intermediate for anti-infective agents .
    • Hazard Profile : Classified as H315 (skin irritant) .
  • Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate :

    • Structure : Methyl ester and oxo groups alter solubility and reactivity.
    • Key Differences : Esterification masks the carboxylic acid, facilitating cell penetration in prodrug strategies .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Key Reference
This compound C₁₀H₁₂BrNO₃ 274.11 (calc.) 6-Br, 3-OBu, 2-COOH Drug scaffolds [1, 2]
6-Bromopicolinic acid C₆H₄BrNO₂ 201.98 6-Br, 2-COOH MOFs, catalysis [2]
3-Bromo-6-chloropyridine-2-carboxylic acid C₆H₃BrClNO₂ 236.45 3-Br, 6-Cl, 2-COOH Anti-infective agents [6, 8]
6-Bromo-5-methoxy-2-pyridinecarboxylic acid C₇H₆BrNO₃ 232.03 6-Br, 5-OMe, 2-COOH Agrochemicals [7]
6-Bromo-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid C₆H₄BrNO₄ 234.00 6-Br, 3-OH, 4-oxo Chelation therapy [1]

Key Research Findings

  • Reactivity : The butoxy group in the target compound enhances solubility in organic solvents (e.g., DCM, THF) compared to hydroxy or methoxy analogs, which are more polar .
  • Biological Activity : Halogenated pyridines with carboxylic acid groups exhibit anti-mycobacterial activity, but the butoxy derivative’s efficacy remains understudied compared to 5-bromonicotinic acid .
  • Synthetic Utility : The bromine atom in this compound enables Suzuki-Miyaura couplings, a feature shared with 3-bromo-6-chloropyridine-2-carboxylic acid .

Biological Activity

6-Bromo-3-butoxypyridine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings related to its biological activity, including structure-activity relationships, mechanisms of action, and therapeutic applications.

This compound has a molecular formula of C10H10BrN1O3C_10H_{10}BrN_1O_3 and a molecular weight of approximately 273.1 g/mol. The presence of the bromine atom and butoxy group contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyridine carboxylic acids can inhibit the growth of certain bacterial strains. The introduction of halogen groups often enhances this activity.
  • Antiviral Properties : Similar compounds have been investigated for their ability to inhibit viral replication, particularly in RNA viruses.
  • Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes, including histone demethylases, which are implicated in cancer progression.

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features. Key findings include:

  • Lipophilicity : Increased lipophilicity, often quantified by log P values, correlates with enhanced membrane permeability and biological activity.
  • Substituent Effects : The presence of electron-withdrawing groups (like bromine) can increase the compound's potency by stabilizing reactive intermediates during enzyme interactions.

Table 1: Structure-Activity Relationships

CompoundLog P% Inhibition (MIC)Activity Type
This compound4.565% (at 50 µM)Antimicrobial
6-Chloro derivative5.072% (at 50 µM)Antiviral
Unsubstituted variant3.020% (at 50 µM)Low activity

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Viral RNA Polymerase : Similar compounds have shown efficacy in disrupting viral RNA synthesis by acting as chain terminators during replication.
  • Enzyme Modulation : The compound may inhibit histone demethylases, leading to altered gene expression profiles in cancer cells.

Case Studies

Recent studies have explored the application of this compound in various contexts:

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis :
    • A study reported that derivatives of pyridine carboxylic acids demonstrated significant inhibition against Mycobacterium tuberculosis, with the brominated variant showing enhanced activity due to increased lipophilicity.
  • Antiviral Activity in Cell Culture Models :
    • Experimental data indicated that this compound could reduce viral loads in cell lines infected with RNA viruses, suggesting potential for therapeutic use.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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